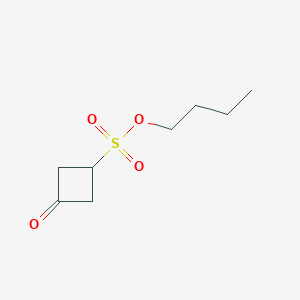

Butyl 3-oxocyclobutane-1-sulfonate

Description

Properties

Molecular Formula |

C8H14O4S |

|---|---|

Molecular Weight |

206.26 g/mol |

IUPAC Name |

butyl 3-oxocyclobutane-1-sulfonate |

InChI |

InChI=1S/C8H14O4S/c1-2-3-4-12-13(10,11)8-5-7(9)6-8/h8H,2-6H2,1H3 |

InChI Key |

LPKHMABXJNDCBY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOS(=O)(=O)C1CC(=O)C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Butyl Acrylate

Butyl Acrylate (CAS 141-32-2) is a widely used acrylate ester. Key comparisons include:

Physicochemical Properties

Comparison with Butyl Carbitol Acetate

Butyl Carbitol Acetate (C10H20O4) is a high-boiling solvent. Key differences include:

Physicochemical Properties

Comparison with Organotin Compounds

Organotin compounds (e.g., butyltins) share structural similarities (butyl groups) but differ in toxicity:

Preparation Methods

Catalytic and Solvent Effects on Reaction Efficiency

The choice of catalyst and solvent significantly impacts reaction kinetics and yields. Comparative data from carboxylate ester syntheses reveal the following trends:

| Catalyst System | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Cs2CO3 | Ethanol | RT | 12 h | 89% | |

| EDC/DMAP | DCM | RT | 18 h | 84% | |

| TsCl/Pyridine | DCM | 0°C → RT | 10 h | 94% | |

| H2SO4 (Dean-Stark) | Toluene | Reflux | 3 h | 89% |

For sulfonate esters, TsCl/pyridine in DCM is likely optimal for tosylation, while EDC/DMAP may enhance coupling efficiency in direct sulfonation . Polar aprotic solvents like DMF improve nucleophilicity in displacement reactions but risk side reactions with sensitive ketone groups.

Overcoming Steric and Electronic Challenges

The strained cyclobutane ring and electron-withdrawing ketone group present unique challenges:

-

Steric Hindrance : Bulky substituents near the reaction site (e.g., the sulfonate group) may slow nucleophilic attack. Microwave-assisted synthesis, as employed in phosphonate esterification , could accelerate reactions by enhancing molecular mobility.

-

Ketone Reactivity : The α,β-unsaturated ketone in 3-oxocyclobutane may undergo undesired Michael additions. Protecting the ketone as a ketal (e.g., using ethylene glycol) during sulfonation could mitigate this .

Scalability and Industrial Feasibility

The patent CN103467270A demonstrates gram-scale synthesis of cyclobutane derivatives with yields exceeding 90% , indicating that tosylation and displacement steps are industrially viable. For butyl 3-oxocyclobutane-1-sulfonate, key considerations include:

-

Cost : Butyl sulfonyl chloride is more expensive than TsCl; using in situ sulfonic acid generation (e.g., SO3H+ complexes) may reduce costs.

-

Purification : Silica gel chromatography effectively isolates cyclobutane derivatives , but fractional distillation or crystallization may be preferable for large-scale production.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing butyl 3-oxocyclobutane-1-sulfonate, and how can purity be validated?

- Methodology : The compound can be synthesized via sulfonation of a cyclobutane precursor using sulfonyl chlorides or sulfonic anhydrides. For example, reacting 3-oxocyclobutane-1-sulfonyl chloride with butanol under controlled conditions (e.g., anhydrous solvents, inert atmosphere).

- Characterization : Validate purity using -NMR (e.g., characteristic peaks for butyl ester protons at δ 0.9–1.7 ppm and cyclobutane protons at δ 2.5–3.5 ppm), -NMR, and HPLC with UV detection. Elemental analysis (C, H, S) should match theoretical values within ±0.3% .

- Reproducibility : Follow guidelines from Beilstein Journal of Organic Chemistry, ensuring experimental details (solvents, temperatures, stoichiometry) are fully documented in the main text or supplementary materials .

Q. How should researchers handle stability issues during storage of this compound?

- Storage Protocol : Store in amber vials under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis or oxidation. Conduct periodic stability tests via TLC or HPLC to detect degradation products.

- Handling : Use moisture-free conditions (e.g., glovebox) during weighing and reaction setup. Safety protocols from MedChemExpress advise experienced personnel to handle reactive sulfonates in ventilated fume hoods .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of this compound in nucleophilic substitution reactions?

- Experimental Design :

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may increase side reactions. Test solvent dielectric constants versus reaction rates.

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity.

- Temperature Gradients : Lower temperatures (–10°C to 0°C) may favor kinetic control, while higher temperatures (25–50°C) promote thermodynamic products.

- Analysis : Monitor reaction progress via -NMR (if fluorinated nucleophiles are used) or LC-MS to identify intermediates .

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for sulfonate group transfer.

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., solvation shells in water vs. THF).

- Validation : Compare computational predictions with experimental kinetic data (e.g., Arrhenius plots) to refine models. PubChem’s InChI and SMILES data enable accurate input structures .

Q. How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Case Study : If -NMR shows unexpected splitting patterns, consider:

- Dynamic Effects : Conformational changes in the cyclobutane ring may cause signal broadening. Variable-temperature NMR (VT-NMR) can confirm this.

- Impurity Analysis : Use high-resolution mass spectrometry (HRMS) to detect trace byproducts.

Data Presentation and Reproducibility

Q. What are the best practices for presenting synthetic and analytical data in publications?

- Tables : Include yields, melting points, and spectroscopic data (e.g., NMR shifts) for all novel compounds. For example:

| Compound | Yield (%) | -NMR (δ, ppm) | HPLC Purity (%) |

|---|---|---|---|

| Derivative A | 72 | 1.2 (t, 3H), 3.4 (m, 2H) | 98.5 |

- Supplementary Materials : Provide raw NMR spectra, chromatograms, and crystallographic data (if available). Follow Beilstein guidelines to avoid redundancy in the main text .

Q. How can researchers ensure reproducibility when scaling up reactions involving this compound?

- Scale-Up Protocol :

- Heat Transfer : Use jacketed reactors to maintain consistent temperatures during exothermic steps.

- Purification : Optimize column chromatography gradients or switch to recrystallization for larger batches.

- Documentation : Report detailed procedural variations (e.g., stirring rates, cooling rates) that impact yield or purity .

Ethical and Safety Considerations

Q. What ethical guidelines apply to biological studies using sulfonate derivatives?

- Institutional Review : For in vitro or in vivo testing, obtain approval from ethics committees. Document compound toxicity (e.g., LD) using assays like MTT or Ames tests.

- Data Transparency : Disclose negative results (e.g., lack of bioactivity) to avoid publication bias. Reference PubChem’s hazard codes (e.g., GHS07) for safety disclosures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.